(3-Chloro-4-methoxyphenyl)propylamine
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-6-12-8-4-5-10(13-2)9(11)7-8/h4-5,7,12H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJQPVLLNZZNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Chloro-4-methoxyphenylboronic Acid
This intermediate is typically synthesized via lithiation of a halogenated anisole derivative followed by boronation.
| Step | Reagents & Conditions | Details | Yield & Notes |
|---|---|---|---|
| 1 | Starting material: 4-bromo-2-chloroanisole | Dissolve in THF, cool to -78°C | - |
| 2 | Add n-butyllithium (2.5 M in hexane) slowly at -78°C | Stir for 30 min to form aryllithium intermediate | - |
| 3 | Add trimethyl borate | Warm to room temperature, stir 30 min | - |
| 4 | Quench with water and 2N HCl | Extract with ethyl acetate, evaporate solvent | Crystallize from hexane |
| Yield | Approximately 70-80% | White solid obtained | Confirmed by NMR: δ 3.83 (s, 3H), 6.57 (s, 2H), 6.83 (d, J=8 Hz, 1H), 7.64 (dd, J=1.5, 8 Hz, 1H), 7.77 (d, J=1.5 Hz, 1H) |
This method is based on a standard lithiation-boronation procedure, which is widely used for synthesizing arylboronic acids from halogenated aromatic compounds.
Coupling Reaction to Introduce the Propylamine Side Chain
The next step involves coupling the boronic acid intermediate with a suitable electrophile to install the propylamine side chain. Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are commonly employed.
| Step | Reagents & Conditions | Details | Yield & Notes |
|---|---|---|---|
| 1 | 3-Chloro-4-methoxyphenylboronic acid + methyl 6-chloropyrimidine-4-carboxylate | In DMF solvent, with tripotassium phosphate tribasic base | - |
| 2 | Catalyst: dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct | Reaction at 60°C for 3 hours under inert argon atmosphere | - |
| 3 | Workup: Concentrate under reduced pressure, purify by flash column chromatography (silica gel, 0-5% MeOH in DCM) | Product isolated as a pure compound | Yield not explicitly stated, but typical yields for such coupling are 70-90% |
This coupling introduces the necessary carbon framework that will be further transformed into the propylamine functionality.
Conversion to (3-Chloro-4-methoxyphenyl)propylamine
The final step involves reduction or amination processes to convert the coupled intermediate into the target propylamine.
- Reductive amination or nucleophilic substitution strategies can be used depending on the intermediate.
- Typical conditions involve refluxing with ammonia or amine sources in the presence of reducing agents or catalysts.
- Purification is usually achieved by acid-base extraction and recrystallization.
Though specific experimental details for this step on this compound are less commonly reported in open literature, similar amine preparations use:
| Reagent | Conditions | Outcome |
|---|---|---|
| Ammonia or primary amine | Reflux in suitable solvent (e.g., ethanol) | Formation of primary amine |
| Reducing agents (e.g., sodium cyanoborohydride) | Mild acidic conditions | Reductive amination to propylamine |
Summary Table of Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-bromo-2-chloroanisole | n-BuLi (-78°C), trimethyl borate, quench with H2O/HCl | 3-Chloro-4-methoxyphenylboronic acid | 70-80 | Confirmed by NMR |
| 2 | 3-Chloro-4-methoxyphenylboronic acid + methyl 6-chloropyrimidine-4-carboxylate | Pd catalyst, K3PO4, DMF, 60°C, 3h | Coupled intermediate | 70-90 | Purified by FCC |
| 3 | Coupled intermediate | Reductive amination or nucleophilic substitution | This compound | Variable | Requires optimization |
Research Findings and Considerations
- The lithiation-boronation step is sensitive to temperature and moisture; strict anhydrous conditions are necessary for high yield.
- Palladium-catalyzed coupling requires inert atmosphere to prevent catalyst degradation.
- The choice of base and solvent in coupling reactions affects the reaction rate and selectivity.
- Purification by flash chromatography is critical to remove palladium residues and side-products.
- Final amination steps may require screening of reducing agents and solvents to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methoxyphenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Chloro-4-methoxyphenyl)propylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methoxyphenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
(3-Methoxy-4-propoxyphenyl)methylamine
- Substituents : 3-methoxy, 4-propoxy.
- Key Differences : Replacing the chloro group with a propoxy group increases steric bulk and hydrophobicity. The propoxy group may enhance lipid solubility but reduce reactivity compared to chloro. The hydrochloride salt form (listed with two suppliers) improves stability and aqueous solubility .
[4-(3-Fluorobenzyloxy)-3-chlorobenzenamine]
- Substituents : 3-chloro, 4-fluorobenzyloxy.
- The benzyloxy group adds a flexible linker, which could influence conformational dynamics .
Backbone Modifications
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Backbone : Propylamine chain modified with a morpholine ring.
- Key Differences : The morpholine moiety introduces a polar heterocycle, significantly enhancing water solubility. This structural change is advantageous for pharmaceutical applications requiring improved bioavailability .
[1-(4-Methoxyphenyl)cyclopropyl]methylamine
- Backbone : Cyclopropane ring fused to the aromatic system.
- Key Differences: The cyclopropyl group introduces ring strain, increasing reactivity.
Functional Group Variations
4-(3-Chloropropoxy)-3-methoxyacetophenone
- Functional Group : Ketone instead of amine.
- Key Differences : The ketone group enables nucleophilic addition reactions, diverging from the amine’s acid-base reactivity. This compound is more likely to participate in covalent bonding, making it suitable for polymer synthesis (as seen in phthalimide analogs in ) .
Data Table: Structural and Functional Comparison
| Compound Name | Substituents | Backbone | Functional Group | Key Properties |
|---|---|---|---|---|
| (3-Chloro-4-methoxyphenyl)propylamine | 3-Cl, 4-OCH₃ | Propylamine | Amine | High lipophilicity, discontinued |
| (3-Methoxy-4-propoxyphenyl)methylamine | 3-OCH₃, 4-OPr | Propylamine | Amine | Enhanced solubility (HCl salt) |
| (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | 3-OCH₃ | Morpholine-propyl | Amine, Ether | High water solubility |
| 4-(3-Chloropropoxy)-3-methoxyacetophenone | 3-OCH₃, 4-Cl-OPr | Acetophenone | Ketone | Reactivity in polymer synthesis |
Research Findings and Implications
Electronic Effects : The chloro-methoxy combination in the target compound creates a balanced electronic profile, unlike analogs with purely electron-donating (e.g., propoxy) or electron-withdrawing (e.g., fluoro) substituents. This balance may optimize interactions in catalytic or biological systems.
Solubility Trends : Morpholine-containing analogs exhibit superior aqueous solubility, critical for drug delivery, whereas propylamine derivatives with hydrophobic groups (e.g., propoxy) may favor membrane penetration .
Synthetic Challenges : The discontinuation of this compound suggests difficulties in purification or stability, contrasting with commercially available analogs like (3-Methoxy-4-propoxyphenyl)methylamine hydrochloride .
Biological Activity
(3-Chloro-4-methoxyphenyl)propylamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's biological mechanisms, pharmacokinetics, and its implications in medicinal chemistry, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a chloro group and a methoxy group attached to a phenyl ring, along with a propylamine chain. Its molecular formula is C10H14ClNO2, indicating the presence of chlorine, nitrogen, and oxygen atoms which contribute to its biological activity.
Target Interactions
The primary biological activities of this compound are believed to stem from its interactions with specific cellular targets:
- Ephrin Type-B Receptor 4 : It has been suggested that this compound may interact with ephrin receptors, particularly ephrin type-B receptor 4, which plays a significant role in various signaling pathways involved in cell communication and development.
- Enzymatic Modulation : The compound may modulate the activity of enzymes involved in metabolic pathways. This modulation can lead to either inhibition or activation depending on the specific enzyme target.
Cellular Effects
At the cellular level, this compound influences several processes:
- Gene Expression : Research indicates that it can alter gene expression related to metabolic pathways, potentially leading to changes in cellular metabolism.
- Cell Signaling Pathways : The compound may affect signaling pathways by binding to receptors and influencing downstream cellular responses.
Pharmacokinetics
Pharmacokinetic studies of similar compounds suggest that this compound undergoes rapid but incomplete absorption with oral bioavailability ranging from 4% to 23%. This variability can impact its efficacy as a therapeutic agent.
Antimicrobial Properties
One of the notable applications of this compound is in the synthesis of antimicrobial agents. Its structural characteristics allow it to serve as a precursor for developing compounds with enhanced antimicrobial activity.
Anticancer Potential
There is ongoing research into the anticancer properties of compounds related to this compound. Studies suggest that modifications of the phenyl ring can lead to derivatives with improved selectivity and efficacy against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity and potential applications of this compound:
- Antimicrobial Activity : A study highlighted its role in synthesizing new antimicrobial agents, demonstrating significant efficacy against Gram-positive bacteria.
- Cancer Research : Research focusing on halogenated derivatives has shown that modifications can enhance cytotoxic effects on cancer cells, indicating potential for drug development targeting specific cancers .
- Mechanistic Studies : Investigations into its interaction with cellular receptors have provided insights into how it may influence cell signaling and gene regulation, which are crucial for therapeutic applications in oncology and infectious diseases .
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C10H14ClNO2 |
| Primary Targets | Ephrin receptors, various enzymes |
| Pharmacokinetics | Oral bioavailability: 4% - 23% |
| Biological Activities | Antimicrobial, potential anticancer properties |
| Mechanism of Action | Modulation of enzyme activity; alteration of gene expression |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Chloro-4-methoxyphenyl)propylamine, and how can reaction conditions be optimized to minimize byproducts?
- Methodology : The synthesis can involve nucleophilic substitution or reductive amination. For example, reacting 3-chloro-4-methoxybenzyl chloride with propylamine under controlled pH (basic conditions) to avoid side reactions. Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor intermediates via thin-layer chromatography (TLC) and optimize temperature (40–60°C) to enhance yield . For purification, employ column chromatography with silica gel and validate purity via HPLC (>98%) .
Q. How should researchers safely handle this compound given its reactivity?
- Methodology : Follow MSDS guidelines for propylamine derivatives: use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers away from oxidizers (e.g., HNO₃) and strong acids. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Monitor vapor concentrations using portable gas detectors .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to identify aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm). Assign propylamine chain signals (δ 1.2–2.7 ppm) .
- FTIR : Confirm C-Cl (600–800 cm⁻¹) and methoxy (1250 cm⁻¹) stretches. Compare to databases like NIST Chemistry WebBook .
- LC-MS/MS : Derivatize with tris(trimethoxyphenyl) phosphonium propylamine to enhance ionization efficiency in positive-ion mode .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined when encountering twinning or weak diffraction patterns?
- Methodology : Use SHELXL for refinement, leveraging its robustness in handling twinned data. Apply the Flack parameter (x) to resolve enantiomer polarity ambiguities in near-centrosymmetric structures. Perform multi-scan absorption corrections and validate with R-factor convergence (<5%) .
Q. What strategies resolve contradictions in thermodynamic stability data for this compound under varying pH conditions?
- Methodology : Conduct thermogravimetric analysis (TGA) under controlled pH (3–11) to monitor decomposition stages. Calculate activation energy (Eₐ) via the Flynn-Wall-Ozawa method. Cross-reference with calorimetric data (e.g., enthalpy of combustion from NIST) to reconcile discrepancies .
Q. How can researchers design experiments to study the interaction of this compound with biological polyamine pathways?
- Methodology :
- Enzyme Inhibition : Use DFMO (a polyamine biosynthesis inhibitor) to assess competitive binding with spermidine synthase. Measure IC₅₀ via kinetic assays .
- Cellular Uptake : Radiolabel the compound with ¹⁴C and track accumulation in cell lines (e.g., HeLa) using scintillation counting. Normalize data to protein content .
Q. What experimental approaches mitigate spectral interference in LC-MS/MS analysis of this compound in complex matrices?
- Methodology :
- Sample Prep : Use solid-phase extraction (C18 cartridges) to isolate the compound from biological fluids.
- Derivatization : Enhance sensitivity by reacting with tris(trimethoxyphenyl) phosphonium propylamine, which reduces ion suppression from co-eluting metabolites .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
